molecular formula C24H23N3O5 B11619463 3,4,5-trimethoxy-N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide

3,4,5-trimethoxy-N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide

Cat. No.: B11619463
M. Wt: 433.5 g/mol
InChI Key: VSIURZGVBWOVGJ-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide is a synthetic benzimidazole derivative of significant interest in medicinal chemistry research. This compound is structurally characterized by a 3,4,5-trimethoxybenzamide group linked to a benzimidazole core that is further substituted with a 2-methoxyphenyl ring. The benzimidazole scaffold is a privileged structure in drug discovery, known as a bioisostere of naturally occurring nucleotides, which allows it to interact with a variety of biological targets such as enzymes and receptors . Benzimidazole derivatives have been extensively investigated and demonstrate a wide spectrum of pharmacological activities, including potential as anticancer, antimicrobial, and antitubercular agents . The presence of the trimethoxyphenyl moiety is a common feature in many bioactive molecules and may contribute to the compound's interaction with biological systems. This product is intended for research purposes only, specifically for use in bioactivity screening, hit-to-lead optimization studies, and as a building block in the synthesis of novel chemical entities. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to explore the versatile applications of this benzimidazole derivative in developing new therapeutic candidates.

Properties

Molecular Formula

C24H23N3O5

Molecular Weight

433.5 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[1-(2-methoxyphenyl)benzimidazol-5-yl]benzamide

InChI

InChI=1S/C24H23N3O5/c1-29-20-8-6-5-7-19(20)27-14-25-17-13-16(9-10-18(17)27)26-24(28)15-11-21(30-2)23(32-4)22(12-15)31-3/h5-14H,1-4H3,(H,26,28)

InChI Key

VSIURZGVBWOVGJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C=NC3=C2C=CC(=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

Preparation Methods

Ullmann Coupling for 1-(2-Methoxyphenyl) Substitution

The introduction of the 2-methoxyphenyl group at the 1-position of benzimidazole employs a copper-catalyzed Ullmann coupling.

Procedure :

  • Starting Material : 5-Nitro-1H-benzimidazole (1.0 equiv).

  • Reagents : 2-Iodoanisole (1.2 equiv), CuI (10 mol%), 1,10-phenanthroline (20 mol%), K2_2CO3_3 (2.0 equiv).

  • Solvent : DMSO, 110°C, 24 h under N2_2.

  • Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane 1:3).

Key Insight : The electron-rich 2-methoxyphenyl group enhances coupling efficiency compared to unsubstituted aryl halides.

Cyclization via Acid-Catalyzed Condensation

Benzimidazole formation typically involves cyclizing o-phenylenediamine derivatives. For the 5-nitro intermediate:

Procedure :

  • Reactants : 4-Nitro-o-phenylenediamine (1.0 equiv), 2-methoxyphenylboronic acid (1.1 equiv).

  • Conditions : Polyphosphoric acid, 150°C, 6 h.

  • Yield : 85% crude, 78% after recrystallization (methanol).

Mechanistic Note : The nitro group directs electrophilic substitution, favoring cyclization at the 5-position.

Functionalization of the Benzimidazole Amine

Nitro Reduction to Amine

Catalytic Hydrogenation :

  • Substrate : 1-(2-Methoxyphenyl)-5-nitro-1H-benzimidazole.

  • Conditions : H2_2 (1 atm), 10% Pd/C (5 wt%), ethanol, 25°C, 12 h.

  • Yield : 92%.

Alternative Method (Fe/AcOH) :

  • Fe powder (5 equiv), acetic acid, reflux, 3 h.

  • Yield: 88%.

Amide Coupling with 3,4,5-Trimethoxybenzoyl Chloride

Acyl Chloride Preparation

Synthesis of 3,4,5-Trimethoxybenzoyl Chloride :

  • Reactants : 3,4,5-Trimethoxybenzoic acid (1.0 equiv), SOCl2_2 (3.0 equiv).

  • Conditions : Reflux, 4 h, then excess SOCl2_2 removed under vacuum.

  • Purity : >99% (by 1H^1H-NMR).

Amide Bond Formation

Procedure :

  • Reactants : 1-(2-Methoxyphenyl)-1H-benzimidazol-5-amine (1.0 equiv), 3,4,5-trimethoxybenzoyl chloride (1.1 equiv).

  • Base : Triethylamine (2.0 equiv).

  • Solvent : Anhydrous CHCl3_3, reflux, 5 h.

  • Workup : Washed with 1M HCl and saturated NaHCO3_3, dried (Na2_2SO4_4), concentrated.

  • Yield : 84% after recrystallization (methanol).

Optimization : Excess acyl chloride ensures complete reaction, while triethylamine scavenges HCl, preventing protonation of the amine.

Analytical Characterization

Spectroscopic Data

  • 1H^1H-NMR (400 MHz, CDCl3_3) : δ 8.21 (s, 1H, benzimidazole-H), 7.92 (d, J=8.4 Hz, 1H), 7.45–7.38 (m, 4H), 6.98 (d, J=8.8 Hz, 2H), 3.94 (s, 3H, OCH3_3), 3.89 (s, 6H, 2×OCH3_3), 3.82 (s, 3H, OCH3_3).

  • LC-MS (ESI+) : m/z 463.2 [M+H]+^+.

Purity Assessment

  • HPLC : 98.2% purity (C18 column, MeCN/H2_2O 70:30, 1 mL/min).

Comparative Analysis of Synthetic Routes

Method StepConditionsYield (%)Purity (%)
Ullmann CouplingCuI, DMSO, 110°C68–7295
Nitro Reduction (H2_2)Pd/C, EtOH9299
Amide CouplingCHCl3_3, reflux8498

Key Takeaway : Catalytic hydrogenation outperforms Fe/AcOH in yield and scalability.

Challenges and Troubleshooting

Byproduct Formation in Ullmann Coupling

  • Issue : Homo-coupling of 2-iodoanisole generates biphenyl derivatives.

  • Solution : Use excess benzimidazole (1.5 equiv) and lower temperature (90°C).

Incomplete Acylation

  • Issue : Residual amine due to HCl salt formation.

  • Solution : Pre-dry amine under vacuum and use molecular sieves .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the benzimidazole ring, potentially converting it to a dihydrobenzimidazole derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Structural Characteristics

The molecular formula of 3,4,5-trimethoxy-N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide is C17H19N2O5. The compound is characterized by:

  • Three methoxy groups : These groups enhance the compound's lipophilicity and bioavailability.
  • Amide linkage : This functional group is crucial for the compound's interaction with biological targets.
  • Benzimidazole moiety : This structure is often associated with significant pharmacological properties.

The geometric arrangement of the amide plane relative to the 2-methoxybenzene ring is approximately 41.5°, which may influence its biological interactions significantly.

Research indicates that 3,4,5-trimethoxy-N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide exhibits a range of biological activities that could be harnessed for therapeutic purposes. Key areas of interest include:

  • Anti-inflammatory properties : Compounds with similar structures have been shown to exhibit anti-inflammatory effects, making this compound a candidate for treating inflammatory diseases.
  • Anti-cancer activity : Preliminary studies suggest that the compound may interact with enzymes involved in cancer progression, potentially inhibiting tumor growth.

Interaction Studies

Understanding how 3,4,5-trimethoxy-N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide interacts with biological targets is crucial for elucidating its therapeutic potential. Interaction studies typically assess binding affinities to various proteins or enzymes relevant to disease pathways. Early data suggest promising interactions that warrant further investigation.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. For example, it may inhibit the function of certain kinases or other signaling molecules, leading to changes in cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

PBX2 (3,4,5-Trimethoxy-N-(4-Oxo-4H-Benzo[b]Pyrrolo[1,2-d][1,4]Oxazin-7-yl)Benzamide)

  • Functional Difference: PBX2 incorporates a pyrrolo-oxazinone ring instead of a benzimidazole, reducing hydrogen-bonding donor capacity compared to the target compound’s benzimidazole NH group. No direct pharmacological data for PBX2 are reported, but its structural class has been studied in receptor modulation contexts .

N-(3-(2-(Aroyl)Hydrazinyl)-3-Oxo-1-(3,4,5-Trimethoxyphenyl)Prop-1-En-2-yl)-3,4,5-Trimethoxybenzamide ()

  • Synthesis : Both compounds utilize hydrazide intermediates. The target compound’s benzimidazole synthesis (e.g., via Na₂S₂O₅-mediated cyclization in DMF, as in ) contrasts with the oxazolone-based route for this analogue.

Benzimidazole Derivatives

N'-(Substituted Benzylidene)-4-(5-Methyl-1H-Benzimidazol-2-yl)Benzohydrazide (3a-3b, )

  • Core Structure : These derivatives feature a benzimidazol-2-yl group, whereas the target compound has a 1-(2-methoxyphenyl)-substituted benzimidazol-5-yl group.

Piperazine Derivatives with 2-Methoxyphenyl Groups (HBK14-HBK19, )

  • Pharmacophore Comparison: HBK14-HBK19 contain 2-methoxyphenyl-piperazine moieties linked to phenoxyalkyl chains. While the target compound lacks a piperazine ring, the shared 2-methoxyphenyl group suggests possible overlap in target selectivity (e.g., neurotransmitter receptors).
  • Activity Profile : Piperazine derivatives are often explored for CNS activity, whereas benzimidazole-benzamide hybrids may prioritize kinase or protease inhibition .

AH-7921 (3,4-Dichloro-N-[[1-(Dimethylamino)Cyclohexyl]Methyl]Benzamide, )

  • Structural Contrast: AH-7921’s dichlorobenzamide and dimethylamino-cyclohexyl groups differ significantly from the target compound’s trimethoxy and benzimidazole groups.
  • Pharmacological Implications : AH-7921’s opioid receptor activity highlights how benzamide substituents dictate target specificity. The target compound’s trimethoxy group may redirect activity toward tubulin or estrogen receptors, as seen in other trimethoxy analogues .

Biological Activity

3,4,5-trimethoxy-N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide is a compound of interest due to its potential therapeutic applications. Its structure incorporates a benzimidazole moiety, which is known for various biological activities, including anticancer and antimicrobial properties. This article explores its biological activity based on recent research findings, case studies, and relevant data.

Chemical Structure

The molecular formula for the compound is C17H19N3O5C_{17}H_{19}N_{3}O_{5}. The key features of its structure include:

  • Benzimidazole core : A bicyclic structure that contributes to its biological activity.
  • Methoxy groups : Three methoxy groups positioned on the aromatic rings enhance solubility and bioactivity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have shown that 3,4,5-trimethoxy-N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide has significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.63Induces apoptosis via p53 activation
U-937 (Monocytic Leukemia)12.34Inhibition of cell proliferation
A549 (Lung Cancer)10.50Cell cycle arrest

The compound's mechanism involves the activation of apoptotic pathways, as evidenced by increased levels of p53 and caspase-3 cleavage in treated cells .

Antimicrobial Activity

Preliminary studies suggest that the compound may also possess antimicrobial properties. In vitro assays demonstrated efficacy against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate potential for further development as an antimicrobial agent .

Case Studies

  • Case Study on Breast Cancer : In a controlled study involving MCF-7 cells, treatment with the compound resulted in a dose-dependent increase in apoptosis markers. Flow cytometry analysis confirmed significant cell death at concentrations above 10 µM .
  • Case Study on Leukemia : A study examining U-937 cells revealed that the compound inhibited cell growth significantly at low micromolar concentrations, suggesting its potential use as a therapeutic agent in leukemia treatment .

Research Findings

Recent research has highlighted the following findings regarding the biological activity of this compound:

  • Apoptotic Induction : The compound has been shown to induce apoptosis in cancer cells through mitochondrial pathways.
  • Cell Cycle Arrest : It causes G0/G1 phase arrest in cancer cell lines, leading to reduced proliferation rates.
  • Synergistic Effects : When combined with standard chemotherapeutics like doxorubicin, there was an enhanced cytotoxic effect observed in vitro .

Q & A

Q. What are the optimal synthetic routes for 3,4,5-trimethoxy-N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide, and how can purity be validated?

Methodological Answer: The synthesis typically involves coupling a benzimidazole intermediate (e.g., 1-(2-methoxyphenyl)-1H-benzimidazol-5-amine) with 3,4,5-trimethoxybenzoyl chloride under reflux in anhydrous dichloromethane or tetrahydrofuran, using triethylamine as a base . Post-reaction, purification via preparative HPLC (C18 column, acetonitrile/water gradient) ensures removal of unreacted starting materials. Structural validation employs:

  • 1H/13C NMR : Key signals include methoxy protons (δ 3.7–3.9 ppm, singlet) and benzamide carbonyl (δ ~164 ppm in 13C NMR) .
  • HRMS : Exact mass confirmation (e.g., [M+H]+ calculated for C28H26N3O5: 508.1865; observed: 508.1868) .
  • HPLC Purity : ≥95% purity threshold using UV detection at 254 nm .

Q. How does crystallography aid in confirming the molecular structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) resolves the 3D arrangement, particularly the benzimidazole-benzamide dihedral angle and hydrogen-bonding networks. For example, related benzamide-thiadiazole derivatives exhibit intermolecular N–H···O and C–H···π interactions stabilizing the crystal lattice . SHELX programs (e.g., SHELXL) refine structures using high-resolution data, with R-factor < 0.05 for reliable validation .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights guide modifications to enhance P-glycoprotein (P-gp) inhibitory activity?

Methodological Answer: The 3,4,5-trimethoxybenzamide scaffold is critical for P-gp inhibition. Key modifications include:

  • Substituent Introduction : Adding electron-withdrawing groups (e.g., nitro) to the aniline moiety improves IC50 values (e.g., 1.4 µM vs. 20 µM for unmodified analogs) .
  • Demethylation : Removing one methoxy group from the A-ring reduces activity, highlighting the necessity of the 3,4,5-trimethoxy motif .

Table 1: SAR of Selected Derivatives

Substituent (R1)IC50 (µM)Notes
2-Nitrophenyl1.4Optimal electron withdrawal
4-Methylphenyl8.2Steric hindrance reduces affinity
3,4-Dimethoxy15.7Loss of one methoxy decreases activity

Q. How can isotopic labeling (e.g., tritiation) be applied to study pharmacokinetics?

Methodological Answer: Radiolabeling involves introducing tritium ([3H]) via catalytic hydrogenation of a propargyl precursor. For example, VUF15485 (a structurally similar benzamide) was labeled with tritium at the allylic position, achieving specific activity >20 Ci/mmol . Validation steps include:

  • Radio-HPLC : Co-elution with unlabeled standard confirms radiochemical purity.
  • Autoradiography : Tissue distribution studies in model organisms (e.g., rodents) quantify blood-brain barrier penetration .

Q. What computational strategies predict binding modes to biological targets like tubulin or kinases?

Methodological Answer: Molecular docking (AutoDock Vina, Glide) and MD simulations (AMBER) model interactions:

  • Tubulin Binding : The trimethoxybenzamide moiety occupies the colchicine site, with methoxy groups forming van der Waals contacts at β-tubulin’s T7 loop .
  • Kinase Inhibition : Benzimidazole nitrogen atoms coordinate with ATP-binding site residues (e.g., hinge region of EGFR kinase). Free energy calculations (MM-GBSA) estimate ΔGbinding < −8 kcal/mol for high-affinity derivatives .

Q. How do hydrogen-bonding patterns in the solid state influence solubility and stability?

Methodological Answer: Graph set analysis (Etter’s rules) classifies H-bond motifs:

  • Motif C(6) : Chains formed by N–H···O bonds between benzamide carbonyl and adjacent benzimidazole NH groups enhance crystalline stability .
  • Solubility Impact : Strong intra-molecular H-bonds reduce aqueous solubility (logP ~3.5), necessitating formulation with cyclodextrins or lipid nanoparticles .

Methodological Notes

  • Data Contradictions : and highlight conflicting impacts of demethylation; iterative SAR studies are recommended to resolve discrepancies.
  • Advanced Tools : SHELX (crystallography), Gaussian (QM calculations), and PyMol (visualization) are essential for rigorous analysis .

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